Cas no 1807068-73-0 (4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methylpyridine)

4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methylpyridine structure
1807068-73-0 structure
Product name:4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methylpyridine
CAS No:1807068-73-0
MF:C8H7Cl2F2N
Molecular Weight:226.050687074661
CID:4872737

4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methylpyridine 化学的及び物理的性質

名前と識別子

    • 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methylpyridine
    • インチ: 1S/C8H7Cl2F2N/c1-4-2-5(10)7(8(11)12)6(3-9)13-4/h2,8H,3H2,1H3
    • InChIKey: IQMCOADMTQYZEN-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)N=C(CCl)C=1C(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 168
  • トポロジー分子極性表面積: 12.9
  • XLogP3: 2.9

4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methylpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029046330-500mg
4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methylpyridine
1807068-73-0 97%
500mg
$1,564.80 2022-03-31
Alichem
A029046330-250mg
4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methylpyridine
1807068-73-0 97%
250mg
$979.20 2022-03-31
Alichem
A029046330-1g
4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methylpyridine
1807068-73-0 97%
1g
$3,129.00 2022-03-31

4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methylpyridine 関連文献

4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methylpyridineに関する追加情報

Professional Introduction to 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methylpyridine (CAS No. 1807068-73-0)

4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methylpyridine, with the CAS number 1807068-73-0, is a significant compound in the field of chemical and pharmaceutical research. This heterocyclic compound features a pyridine core substituted with various functional groups, making it a versatile intermediate in the synthesis of bioactive molecules. The presence of both chloro and chloromethyl groups, along with a difluoromethyl substituent, enhances its reactivity and potential applications in drug development.

The compound's structure is highly intriguing due to the combination of electron-withdrawing and electron-donating groups that influence its chemical behavior. The 4-chloro substituent at the fourth position of the pyridine ring introduces a strong electron-withdrawing effect, which can modulate the reactivity of adjacent positions. Meanwhile, the 2-(chloromethyl) group at the second position provides a site for further functionalization, enabling the attachment of various pharmacophores. The 3-(difluoromethyl) group at the third position adds another layer of electronic complexity, influencing both the physical properties and metabolic stability of any derivatives.

In recent years, there has been growing interest in developing novel pyridine derivatives for their potential applications in medicinal chemistry. Pyridine-based compounds are widely recognized for their role as key scaffolds in pharmaceuticals, owing to their ability to interact with biological targets effectively. The specific arrangement of substituents in 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methylpyridine makes it a valuable building block for designing molecules with enhanced binding affinity and selectivity.

One of the most compelling aspects of this compound is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By leveraging the reactivity of the chloromethyl group and the electronic properties imparted by the chloro and difluoromethyl substituents, researchers can design inhibitors that target specific kinases with high precision. For instance, recent studies have demonstrated that pyridine derivatives containing similar structural motifs can effectively inhibit tyrosine kinases, which are overexpressed in certain cancer types.

The incorporation of difluoromethyl groups has been particularly noteworthy in modern drug discovery. These groups not only enhance metabolic stability but also improve binding interactions by increasing lipophilicity and reducing polarity. In the context of 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methylpyridine, the difluoromethyl group at the third position likely contributes to these desirable properties, making it an attractive candidate for further derivatization.

Another area where this compound shows promise is in the development of antiviral agents. The ability to modify pyridine rings has led to several antiviral drugs that target viral enzymes or receptors. The unique combination of functional groups in 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methylpyridine could potentially be exploited to design molecules that interfere with viral replication processes. For example, researchers have explored pyridine-based compounds as inhibitors of viral proteases and polymerases, highlighting the versatility of this scaffold.

The synthesis of 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methylpyridine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions at the pyridine ring followed by functional group transformations. The chloromethyl group, in particular, can be introduced through reactions such as formylation or alkylation of pre-functionalized pyridines.

In conclusion, 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methylpyridine (CAS No. 1807068-73-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for designing novel bioactive molecules targeting various therapeutic areas. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in developing next-generation drugs.

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